molecular formula C32H42O6 B1250801 [(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

Cat. No. B1250801
M. Wt: 522.7 g/mol
InChI Key: BKBKEBSSMOWKJE-MEIOAICRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate is a natural product found in Ganoderma with data available.

Scientific Research Applications

Crystal Structure Analysis

The compound exhibits a unique crystal structure, as seen in kallolide A acetate pyrazoline. It features a 12-membered carbon macrocyclic structure, a trisubstituted furan ring, a planar γ-lactone ring, and a pyrazoline ring. This structure is significant for understanding molecular interactions and properties (Rodríguez-Escudero, Marrero, & Rodríguez, 2011).

Potential in Anti-inflammatory and Antioxidant Activities

Research on oxygenated heterocyclic metabolites from Rhizophora annamalayana highlights the potential of similar compounds in exhibiting significant antioxidant and anti-inflammatory activities, which can be crucial for therapeutic applications (Chakraborty & Raola, 2018).

Inhibitory Effects in Biosynthesis

Compounds with similar structures have been studied for their potential as inhibitors in the biosynthesis of adenosine monophosphate (AMP). This can be significant for developing new drugs targeting specific biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).

Synthesis of Macrocyclic Moieties

The synthesis of related compounds has provided valuable insights into the construction of macrocyclic moieties, which are integral in various biochemical and pharmacological applications (Wallach, Csendes, Burckhardt, Schmidlin, & Tamm, 1984).

Biogenic Antioxidative and Anti-inflammatory Properties

Studies on biogenic aryl polyketides from the venerid bivalve clam Paphia malabarica demonstrate the antioxidative and anti-inflammatory potential of similar compounds. This research could pave the way for natural functional food ingredients with health benefits (Joy & Chakraborty, 2017).

Synthesis of Heterocyclic Compounds

The compound's structure aids in the synthesis of fluorinated fused heterocyclic compounds, which are crucial in pharmaceutical research (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).

properties

Product Name

[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

Molecular Formula

C32H42O6

Molecular Weight

522.7 g/mol

IUPAC Name

[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

InChI

InChI=1S/C32H42O6/c1-18-8-12-26(37-29(18)35)19(2)25-17-27(36-20(3)33)32(7)24-11-10-23-21(9-13-28(34)38-30(23,4)5)16-22(24)14-15-31(25,32)6/h8-9,13,16,19,23,25-27H,10-12,14-15,17H2,1-7H3/t19-,23+,25+,26?,27+,31+,32+/m0/s1

InChI Key

BKBKEBSSMOWKJE-MEIOAICRSA-N

Isomeric SMILES

CC1=CCC(OC1=O)[C@@H](C)[C@H]2C[C@H]([C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CC(C3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C

synonyms

colossolactone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 2
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 3
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 5
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate
Reactant of Route 6
[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

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